![molecular formula C6H2F5N B1313853 2,6-Difluoro-3-(trifluoromethyl)pyridine CAS No. 58584-98-8](/img/structure/B1313853.png)
2,6-Difluoro-3-(trifluoromethyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)pyridine involves introducing fluorine and trifluoromethyl substituents onto a pyridine ring. Various synthetic routes exist, including fluorination and trifluoromethylation reactions. Researchers have explored different methods to achieve high yields and selectivity in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-(trifluoromethyl)pyridine is crucial for understanding its properties and reactivity. The pyridine ring provides aromaticity, while the fluorine and trifluoromethyl groups contribute to its unique characteristics. Analyzing bond lengths, angles, and electronic distribution within the molecule helps elucidate its behavior in various environments .
Chemical Reactions Analysis
This compound participates in diverse chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed transformations. Researchers have investigated its reactivity with different reagents and catalysts, leading to the development of novel synthetic methodologies .
Scientific Research Applications
Agrochemical Industry Applications
“2,6-Difluoro-3-(trifluoromethyl)pyridine” is part of the trifluoromethylpyridine (TFMP) derivatives family, which is widely used in the agrochemical industry. These compounds are known for their superior pest control properties compared to traditional phenyl-containing insecticides . They serve as intermediates in synthesizing crop protection products, playing a crucial role in developing insecticides and fungicides.
Mechanism of Action
2,6-Difluoro-3-(trifluoromethyl)pyridine may find applications in pharmaceuticals, agrochemicals, and materials science. Its mechanism of action could involve interactions with biological targets, such as enzymes or receptors. Further studies are needed to explore its specific modes of action and potential therapeutic applications .
properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSKGHWFHZLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482806 |
Source
|
Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(trifluoromethyl)pyridine | |
CAS RN |
58584-98-8 |
Source
|
Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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